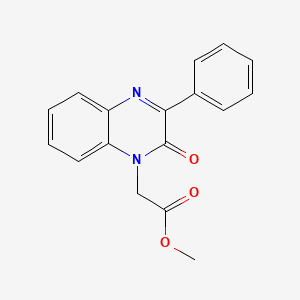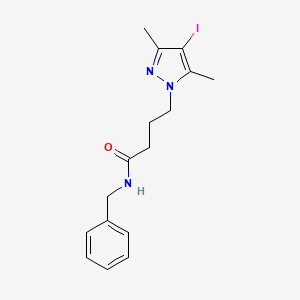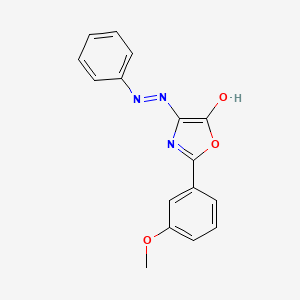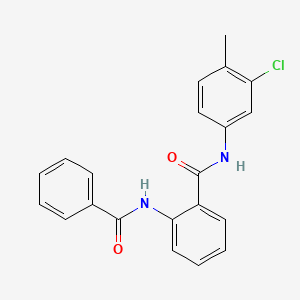
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide is an organic compound that features a furan ring and a dinitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration of the phenyl ring:
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amide formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the furan derivative with the dinitrophenyl derivative under appropriate conditions, such as using coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common reagents for nucleophilic substitution include sodium hydroxide and other strong bases.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide depends on its specific application. For example, if it is being investigated as an antimicrobial agent, it may work by disrupting bacterial cell walls or interfering with essential bacterial enzymes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)prop-2-enamide: Lacks the nitro groups, which may result in different chemical and biological properties.
(2E)-3-(furan-2-yl)-N-(3,5-dinitrophenyl)prop-2-enamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
(2E)-3-(furan-2-yl)-N-(4-methoxy-3-nitrophenyl)prop-2-enamide: Has only one nitro group, which may alter its chemical and biological properties.
Uniqueness
(2E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide is unique due to the presence of both the methoxy and dinitrophenyl groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups may provide a balance of properties that make it particularly useful for certain applications in chemistry, biology, and medicine.
特性
分子式 |
C14H11N3O7 |
|---|---|
分子量 |
333.25 g/mol |
IUPAC名 |
(E)-3-(furan-2-yl)-N-(4-methoxy-3,5-dinitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C14H11N3O7/c1-23-14-11(16(19)20)7-9(8-12(14)17(21)22)15-13(18)5-4-10-3-2-6-24-10/h2-8H,1H3,(H,15,18)/b5-4+ |
InChIキー |
ZQFJFLXQQGWUDB-SNAWJCMRSA-N |
異性体SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=CO2)[N+](=O)[O-] |
正規SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C=CC2=CC=CO2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B11483442.png)


![1-(4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}phenyl)ethanone](/img/structure/B11483463.png)



![2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole](/img/structure/B11483486.png)
![methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate](/img/structure/B11483490.png)

![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methylbenzamide](/img/structure/B11483512.png)

![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-{[(2-methylfuran-3-yl)carbonyl]amino}benzoate](/img/structure/B11483529.png)
![Methyl 6-({2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11483531.png)
